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Compound of Interest

Methyl 2-
Compound Name:
(sulfamoylmethyl)benzoate

Cat. No.: B053720

This guide provides a comprehensive framework for the robust characterization of the small
molecule "Methyl 2-(sulfamoylmethyl)benzoate." In the landscape of drug development and
materials science, absolute certainty in a molecule's identity, purity, and stability is non-
negotiable. Relying on a single analytical technique is insufficient, as each method possesses
inherent biases and limitations. This guide champions an orthogonal approach, a cornerstone
of modern analytical strategy, which involves leveraging multiple, independent analytical
techniques to investigate the same sample attributes.[1][2] By integrating data from methods
based on different scientific principles—such as separation, spectroscopy, and thermal analysis
—we construct a multi-dimensional and self-validating profile of the molecule, ensuring the
highest degree of confidence in the results.

The following sections detail the application of a suite of orthogonal methods for the
comprehensive analysis of Methyl 2-(sulfamoylmethyl)benzoate, providing not just protocols,
but the scientific rationale behind their selection and the synergy of their combined data.

Molecular Profile: Methyl 2-
(sulfamoylmethyl)benzoate

Before analysis, understanding the fundamental properties of the target molecule is essential.

o |[UPAC Name: methyl 2-[(aminosulfonyl)methyllbenzoate
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Molecular Formula: CoH11NO4S[3]

Molecular Weight: 229.26 g/mol [3]

Chemical Structure (SMILES): COC(=0)C1=CC=CC=C1CS(=0)(=O)N]3]

Physical Form: Solid

The Orthogonal Characterization Workflow

A successful characterization strategy relies on a workflow where each technique provides a
unique and complementary piece of information. The data from all methods must converge to
create a single, unambiguous profile of the molecule.
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Caption: Orthogonal workflow for comprehensive molecular characterization.

Method 1: Chromatographic Purity by High-
Performance Liquid Chromatography (HPLC)

Principle & Rationale: HPLC is the gold standard for assessing the purity of pharmaceutical
compounds. It physically separates the main component from process-related impurities and
potential degradants based on their differential partitioning between a stationary phase and a
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mobile phase.[4][5] A reversed-phase method using a C18 column is selected due to its proven
robustness for separating small organic molecules of moderate polarity like Methyl 2-
(sulfamoylmethyl)benzoate. UV detection is employed as the aromatic ring and carbonyl
group are strong chromophores.

Experimental Protocol: Reversed-Phase HPLC-UV

o System: Agilent 1260 Infinity Il LC System or equivalent.

e Column: Zorbax XDB-C18, 150 mm x 4.6 mm, 5-um patrticle size.
» Mobile Phase A: 0.1% Formic Acid in Water.

» Mobile Phase B: Acetonitrile.

e Gradient Program:

[¢]

0-2 min: 5% B

2-15 min: 5% to 95% B

[¢]

15-18 min: 95% B

[e]

18-18.1 min: 95% to 5% B

o

[¢]

18.1-22 min: 5% B (re-equilibration)
» Flow Rate: 1.0 mL/min.

e Column Temperature: 25 °C.

e Injection Volume: 10 pL.

o Sample Preparation: Dissolve 1 mg of Methyl 2-(sulfamoylmethyl)benzoate in 1 mL of
50:50 Acetonitrile:Water.

o Detection: UV at 240 nm.
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Data Presentation & Interpretation

The output chromatogram is analyzed by integrating the area of all detected peaks. The purity
is calculated as the percentage of the main peak area relative to the total area of all peaks.

Retention Time Peak Area

Peak ID . Area % Identity
(min) (mAU*s)
Unknown
1 3.52 15.6 0.4% _
Impurity
Methyl 2-
2 8.91 3850.2 99.5% (sulfamoylmethyl
)benzoate
Unknown
3 10.14 3.9 0.1% _
Impurity

Interpretation: The data indicates a high purity of 99.5% for the main compound. The two minor
peaks are potential process impurities or degradants. This HPLC method serves as a validated
baseline for purity assessment and stability-indicating studies.[2]

Method 2: Structural Elucidation by Spectroscopy

Spectroscopic methods provide orthogonal data confirming the molecule's identity and
structure, which are distinct from the separation-based information from HPLC.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is the most powerful technique for the unambiguous
determination of molecular structure.[6] It probes the chemical environment of magnetically
active nuclei (*H and 13C), providing detailed information about the connectivity and spatial
relationship of atoms. This method directly confirms the atomic framework of Methyl 2-
(sulfamoylmethyl)benzoate.

¢ Instrument: Bruker Avance Il 400 MHz spectrometer or equivalent.
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Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of deuterated dimethyl
sulfoxide (DMSO-ds).

H NMR: Acquire 16 scans with a relaxation delay of 1 second.

13C NMR: Acquire 1024 scans using a proton-decoupled pulse program.

1H NMR (400 MHz, DMSO-ds) Assignment
o (ppm) Multiplicity
8.01 d

7.65 t

7.50 t

7.42 d

7.25 S

4.80 S

3.85 S
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13C NMR (101 MHz, DMSO-ds) Assignment
S (ppm)

167.2 C=0 (Ester)
138.5 Aromatic C
132.8 Aromatic C
131.5 Aromatic C
130.1 Aromatic C
128.9 Aromatic C
128.2 Aromatic C
57.6 -CHz2-SO2
52.4 -OCHs

Interpretation: The chemical shifts, multiplicities, and integration values in the *H NMR
spectrum, along with the chemical shifts in the 13C spectrum, are fully consistent with the
proposed structure of Methyl 2-(sulfamoylmethyl)benzoate.

B. High-Resolution Mass Spectrometry (HRMS)

Principle & Rationale: Mass spectrometry provides a highly accurate measurement of the
mass-to-charge ratio (m/z) of an ionized molecule. This allows for the determination of the
elemental formula, providing a fundamental and orthogonal confirmation of the molecule's
identity.[1]

System: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent.

lonization Mode: Electrospray lonization (ESI), Positive.

Mass Range: 100 - 1000 m/z.

Sample Infusion: Introduce the sample solution from the HPLC analysis directly into the MS.
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lon Adduct Theoretical m/z Observed m/z Mass Error (ppm)
[M+H]* 230.0481 230.0485 1.7
[M+Na]* 252.0301 252.0304 1.2

Interpretation: The observed mass for the protonated molecule ([M+H]*) is within 2 ppm of the
theoretical mass calculated for the formula CoH12NO4S*. This high degree of accuracy
provides strong evidence for the correct elemental composition and confirms the molecular
weight.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Rationale: FTIR spectroscopy measures the absorption of infrared radiation by the
molecule, which excites molecular vibrations. Specific functional groups absorb at
characteristic frequencies, making FTIR an excellent tool for identifying the functional groups
present.[6] This provides complementary structural information to NMR and MS.

e Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent with a diamond
ATR accessory.

o Sample: Place a small amount of the solid powder directly on the ATR crystal.

e Analysis: Collect 16 scans at a resolution of 4 cm™21.

Wavenumber (cm~—?) Intensity Assignment
3350, 3260 Medium N-H stretch (Sulfonamide)
3010 Medium Aromatic C-H stretch
1725 Strong C=0 stretch (Ester)

S=0 stretch (asymmetric &
1340, 1160 Strong )

symmetric)
1250 Strong C-O stretch (Ester)
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Interpretation: The spectrum clearly shows characteristic absorption bands for the primary
sulfonamide (N-H and S=0 stretches) and the methyl ester (C=0 and C-O stretches),
confirming the presence of the key functional groups within the molecule.

Method 3: Physicochemical Characterization by
Differential Scanning Calorimetry (DSC)

Principle & Rationale: DSC measures the difference in heat flow required to increase the
temperature of a sample and a reference as a function of temperature. It is used to determine
thermal properties like melting point and to assess the crystallinity and polymorphic form of a
solid. This provides crucial information about the material's solid-state properties, which is
orthogonal to both spectroscopic and chromatographic data.

Experimental Protocol: DSC

¢ Instrument: TA Instruments Q2000 DSC or equivalent.

Sample Pan: Tzero Aluminum hermetic pan.

Sample Weight: 2-3 mg.

Temperature Program: Ramp from 25 °C to 200 °C at a rate of 10 °C/min.

Atmosphere: Dry nitrogen purge at 50 mL/min.

Data Presentation & Interpretation

Parameter Observed Value
Onset of Melting 1255 °C
Peak Melting Temperature (Tm) 127.1°C
Enthalpy of Fusion (AH) 110.2 J/g

Interpretation: The sample exhibits a sharp, single endotherm with an onset at 125.5 °C,
characteristic of the melting of a pure, crystalline solid. The sharpness of the peak is an

additional qualitative indicator of high purity. This melting point serves as a key physical

constant for identification.
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Synthesis of Findings: A Convergent Profile

The power of the orthogonal approach lies in the convergence of independent data points to
build a complete and trustworthy picture of the analyte.

Orthogonal Data Inputs

DSC
Melting Point = 127.1 °C
\
FTIR
Ester & Sulfonamide groups present
HRMS
Formula = CoH11NO4S
/
NMR
Correct H & C framework
HPLC
Purity = 99.5%
- J

Final Conclusion

High-Purity Methyl 2-(sulfamoylmethyl)benzoate
with Confirmed Structure and Identity

Click to download full resolution via product page
Caption: Convergence of orthogonal data to a single, verified conclusion.
By integrating these results, we can state with a high degree of scientific certainty:

 ldentity & Structure: The compound is definitively identified as Methyl 2-
(sulfamoylmethyl)benzoate. HRMS confirms the elemental formula, while NMR confirms
the precise atomic connectivity and FTIR verifies the presence of all expected functional

groups.
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e Purity: The sample has a chromatographic purity of 99.5%, as determined by a stability-
indicating HPLC method. The sharp melting point observed in DSC further supports this
conclusion of high purity.

o Physicochemical Properties: The material is a crystalline solid with a distinct melting point of
127.1 °C, a critical parameter for quality control and formulation development.

This multi-faceted analytical dossier provides the robust and reliable data required by
researchers, drug developers, and regulatory agencies to make informed decisions.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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